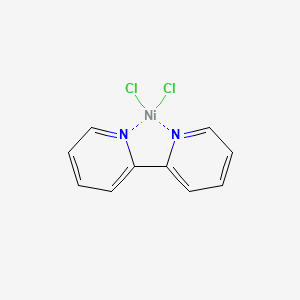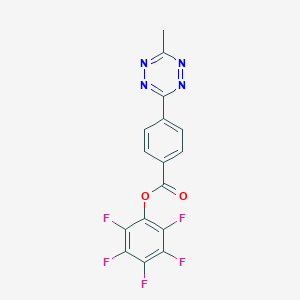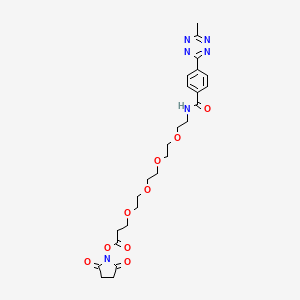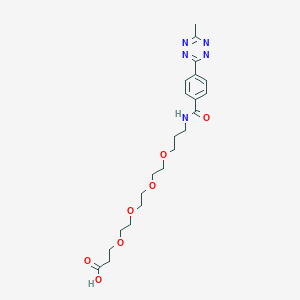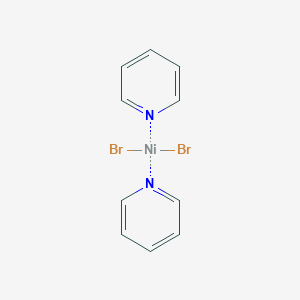
Dibromobis(pyridine)nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalysis and Proton Reduction
Dibromobis(pyridine)nickel related complexes, such as nickel pyridine 2-thiolate, have demonstrated significant stability and activity as catalysts for H2 generation, which is crucial for solar energy storage. DFT calculations have provided insights into the catalytic pathways, revealing that the first reduction typically occurs at the nickel site and that protonation of pyridyl nitrogen can lead to dechelation, affecting the catalytic efficiency (Virca & McCormick, 2015).
Hydroarylation of Alkynes
Nickel catalysts, including those derived from dibromobis(pyridine)nickel, have been employed in the hydroarylation of alkynes through C-H bond functionalization of arenes. This process is noted for its excellent stereo- and regioselectivity, producing disubstituted arylethenes efficiently (Nakao, 2011).
Electrochemical Applications
Studies have shown that electrodes modified with poly-2,5-pyridine films, prepared via electrochemical reduction of dibromopyridine in the presence of nickel-bipyridyl complexes, exhibit significant electroactive and coordinative properties. These modified electrodes are effective mediators in electrocatalytic processes, including the coupling of aromatic halides (Schiavon et al., 1988).
Polymer Synthesis
Electrochemical dehalogenation polycondensation mediated by nickel complexes, including dibromobis(pyridine)nickel, has been successfully applied in the synthesis of poly(pyridine-2,5-diyl). This method offers a smooth and efficient approach to obtaining thin films of the polymer, which are comparable to those prepared through chemical methods (Yamamoto & Saito, 1996).
Ethylene Oligomerization
Nickel(II) dibromide complexes with various ligands, such as bis(benzimidazolyl)amine and bis(benzimidazolyl)pyridine, have demonstrated high productivity in ethylene oligomerization, yielding significant amounts of butenes. These findings highlight the potential of such complexes in industrial applications for producing various hydrocarbon products (Lee et al., 2011).
Mecanismo De Acción
Target of Action
Dibromobis(pyridine)nickel is a complex compound with nickel at its coreNickel compounds are generally known to interact with a variety of biological molecules, including proteins and dna .
Mode of Action
The exact mode of action of Dibromobis(pyridine)nickel is not well-understood. As a nickel complex, it may interact with biological molecules in a manner similar to other nickel compounds. These interactions could potentially lead to changes in the structure or function of these molecules .
Biochemical Pathways
Nickel compounds are known to participate in various biochemical processes, such as the activation of certain enzymes .
Pharmacokinetics
It’s worth noting that the compound’s bioavailability may be influenced by factors such as its solubility and stability .
Result of Action
Nickel compounds can have various effects at the molecular and cellular level, including potential cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dibromobis(pyridine)nickel. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological molecules .
Propiedades
IUPAC Name |
dibromonickel;pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2BrH.Ni/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDWMUCCMDLFQZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromonickel;pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









